1-butyl-3-(4-chlorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-3-(4-chlorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a butyl group, a chlorophenylsulfonyl group, and a methoxy group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline core using methyl iodide and a base such as potassium carbonate.
Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl bromide and a strong base like sodium hydride.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride: The final step involves the sulfonylation of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(4-chlorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
1-butyl-3-(4-chlorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or proteases, disrupting signaling pathways involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-((4-chlorophenyl)sulfonyl)quinolin-4(1H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activity.
1-butyl-3-((4-methylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions with molecular targets.
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-hydroxyquinolin-4(1H)-one: Has a hydroxyl group instead of a methoxy group, which may influence its solubility and hydrogen bonding capabilities.
Uniqueness
1-butyl-3-(4-chlorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the methoxy group enhances its lipophilicity, while the chlorophenylsulfonyl group provides opportunities for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-3-4-11-22-13-19(27(24,25)16-8-5-14(21)6-9-16)20(23)17-12-15(26-2)7-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEKIWMTWRKPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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